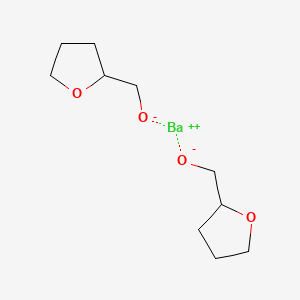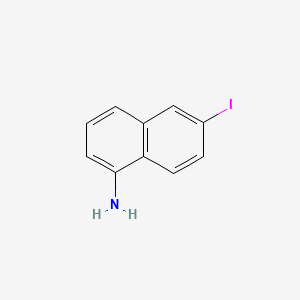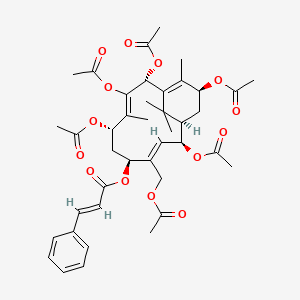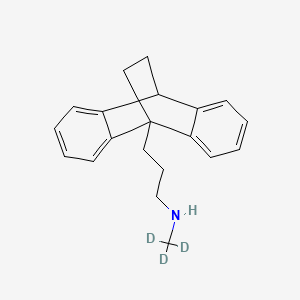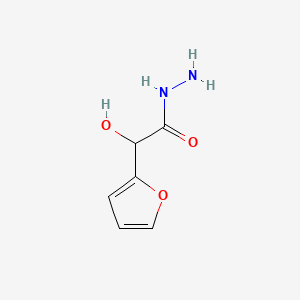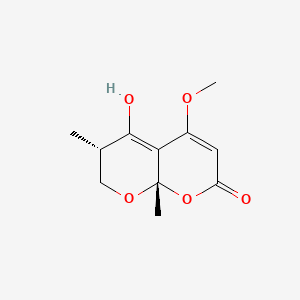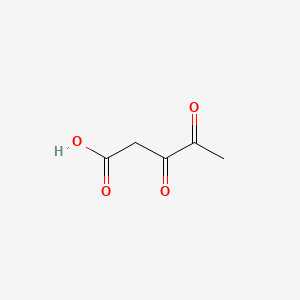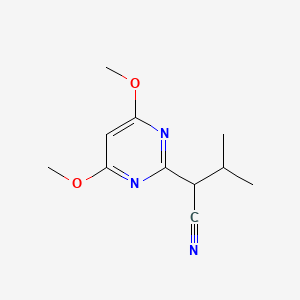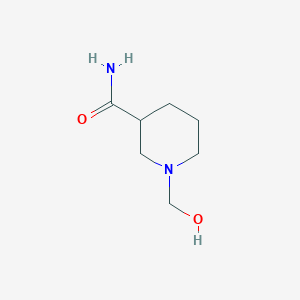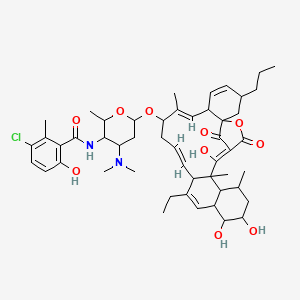
t-Hexyl peroxy isopropyl monocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Hexyl peroxy isopropyl monocarbonate is an organic peroxide compound with the molecular formula C10H18O5 and a molecular weight of 218.247 g/mol . This compound is known for its applications in various chemical processes due to its reactive peroxide group.
Vorbereitungsmethoden
The synthesis of t-Hexyl peroxy isopropyl monocarbonate typically involves the reaction of t-hexyl hydroperoxide with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial during the production process due to the reactive nature of organic peroxides .
Analyse Chemischer Reaktionen
t-Hexyl peroxy isopropyl monocarbonate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
t-Hexyl peroxy isopropyl monocarbonate has several applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the context of its oxidative properties.
Wirkmechanismus
The mechanism of action of t-Hexyl peroxy isopropyl monocarbonate primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
t-Hexyl peroxy isopropyl monocarbonate can be compared with other organic peroxides such as benzoyl peroxide and dicumyl peroxide. While all these compounds share the common feature of a peroxide group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Dicumyl peroxide: Used as a cross-linking agent in the production of rubber and plastics.
This compound stands out due to its specific applications in polymerization and its potential in biological and medical research.
Eigenschaften
CAS-Nummer |
132929-84-1 |
|---|---|
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.249 |
IUPAC-Name |
6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one |
InChI |
InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3 |
InChI-Schlüssel |
UIWRKSUOGIAAMQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)CC1(OC(=O)OOO1)C |
Synonyme |
t-Hexyl peroxy isopropyl monocarbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


